N-(4-Bromobenzyl)-terephthalamic acid
Description
N-(4-Bromobenzyl)-terephthalamic acid is a synthetic aromatic amide derivative characterized by a terephthalic acid backbone substituted with a 4-bromobenzyl group at the nitrogen atom. Its structure combines the rigidity of the terephthalamate framework with the electron-withdrawing and steric effects of the brominated benzyl moiety. This compound is typically synthesized via alkylation reactions, such as heating terephthalamic acid esters with 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃ in DMF), yielding quantitative conversions .
Properties
IUPAC Name |
4-[(4-bromophenyl)methylcarbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDPMLKKOWGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-(4-Bromobenzyl)-terephthalamic acid is used in organic synthesis as a building block for more complex molecules. Its bromobenzyl group makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of bromobenzyl derivatives on biological systems. It may serve as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its structural features may be exploited to create compounds with specific biological activities.
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-Bromobenzyl)-terephthalamic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance the compound's binding affinity and specificity to these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-Bromobenzyl)-terephthalamic acid with analogs featuring similar substituents or frameworks, focusing on synthesis, physicochemical properties, and bioactivity.
Key Observations :
Bioactivity Comparisons
Table 2: Bioactivity Data for 4-Bromobenzyl-Containing Derivatives
*Activity values likely correspond to cytotoxicity (e.g., IC₅₀ in μM) or enzyme inhibition potency, though the exact metric is unspecified in .
Key Observations :
Reactivity and Functionalization
- Silylation Reactivity : Terephthalamic acid derivatives undergo silylation, but N-substitution (e.g., with 4-bromobenzyl) may alter reaction equilibria or steric accessibility compared to unsubstituted analogs .
- Halogen Exchange: The bromine atom in this compound could participate in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like N-benzyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
